molecular formula C23H29N5O4S B6572541 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide CAS No. 946220-86-6

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide

Cat. No.: B6572541
CAS No.: 946220-86-6
M. Wt: 471.6 g/mol
InChI Key: PMKARLRZSBEZLY-UHFFFAOYSA-N
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Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide is an organic compound known for its intricate structure, which features various functional groups including sulfonamides, ether, and pyrimidine. This compound's specific configuration suggests its potential significance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps. Initially, the preparation of intermediate compounds, like dimethylaminopyrimidine and diethoxybenzene, is necessary. The synthesis typically starts with the formation of the dimethylaminopyrimidine ring, which is then coupled with the phenyl component. The final step involves the introduction of the sulfonamide group. Key reagents might include methylating agents and sulfonyl chlorides under controlled temperature conditions to ensure high yields and purity.

Industrial Production Methods: : For large-scale production, the process is optimized to increase efficiency and cost-effectiveness. Continuous flow reactors could be utilized to maintain precise control over reaction parameters, reducing the risk of side reactions and ensuring consistent product quality. Purification methods such as recrystallization and chromatography are essential to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound might undergo oxidation reactions at the dimethylamino group, potentially forming N-oxides.

  • Reduction: : Reduction could occur at the pyrimidine ring or the sulfonamide group under suitable conditions.

  • Substitution: : Electrophilic aromatic substitution reactions can be performed on the benzene ring, especially considering the electron-donating effect of the diethoxy groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

  • Substitution: : Various electrophiles, including halogens or nitro groups, could be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed: : The products formed are highly dependent on the type of reaction. Oxidation might yield N-oxide derivatives, while reduction could produce various amine derivatives. Substitution reactions would result in diverse functionalized compounds on the benzene ring.

Scientific Research Applications

Chemistry: : The compound can serve as a versatile intermediate for synthesizing more complex molecules. Its reactive functional groups allow for extensive chemical modifications.

Biology: : In biological research, the compound might be studied for its interaction with biomolecules, such as proteins or nucleic acids

Medicine: : Pharmaceutical research could explore the compound for therapeutic uses, especially in developing drugs with antimicrobial or anticancer properties.

Industry: : The compound might be used in developing advanced materials, such as polymers or dyes, due to its stable sulfonamide linkage and various functional groups.

Mechanism of Action

The precise mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might act by binding to specific molecular targets, thereby inhibiting enzyme activity or interfering with cellular processes. The pyrimidine ring, coupled with the sulfonamide group, suggests interactions with nucleotide-binding sites or other critical biomolecules. Pathways involved could include inhibition of specific enzymes or signaling cascades.

Comparison with Similar Compounds

Similar Compounds: : Other compounds featuring pyrimidine rings and sulfonamide groups include:

  • Sulfamethoxazole: : A well-known antibiotic.

  • Trimethoprim: : Often combined with sulfonamides for synergistic effects.

  • Sulfasalazine: : Used in treating inflammatory diseases.

Uniqueness: : The combination of dimethylamino and diethoxybenzene moieties in this compound sets it apart from more commonly known sulfonamides. This unique structure could confer distinct reactivity and biological activity, offering novel applications in both scientific research and industrial processes.

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-diethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4S/c1-6-31-19-12-13-20(32-7-2)21(15-19)33(29,30)27-18-10-8-17(9-11-18)25-23-24-16(3)14-22(26-23)28(4)5/h8-15,27H,6-7H2,1-5H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKARLRZSBEZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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